molecular formula C14H11BrN2O3 B14595204 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- CAS No. 60849-64-1

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-

Cat. No.: B14595204
CAS No.: 60849-64-1
M. Wt: 335.15 g/mol
InChI Key: CDQAPYARUNRXLX-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-: is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom and an aminobenzoyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- typically involves multi-step organic reactions. One common method might include:

    Nitration: of benzoic acid to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Bromination: to introduce the bromine atom at the desired position.

    Amidation: to attach the aminobenzoyl group.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the bromine atom or the amino group, leading to debromination or reduction to an amine.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.

Biology: In biological research, derivatives of benzoic acid are often explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In industry, such compounds could be used in the synthesis of dyes, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action for benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

    Benzoic acid, 2-aminobenzoyl-5-bromo-: Lacks the additional amino group.

    Benzoic acid, 2-[(2-aminobenzoyl)amino]-: Lacks the bromine atom.

    Benzoic acid, 2-[(2-nitrobenzoyl)amino]-5-bromo-: Contains a nitro group instead of an amino group.

Uniqueness: The presence of both the bromine atom and the aminobenzoyl group in benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo- makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60849-64-1

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

2-[(2-aminobenzoyl)amino]-5-bromobenzoic acid

InChI

InChI=1S/C14H11BrN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20)

InChI Key

CDQAPYARUNRXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)N

Origin of Product

United States

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